molecular formula C18H19N3OS B2399278 3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide CAS No. 2034490-40-7

3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide

Cat. No.: B2399278
CAS No.: 2034490-40-7
M. Wt: 325.43
InChI Key: MHSPYSWGAKLEFL-UHFFFAOYSA-N
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Description

3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 4-cyclohexyl-1,3-thiazole moiety via a methylene bridge. The compound incorporates a cyano substituent on the benzamide ring, a modification known to influence the electronic properties and binding affinity of molecules in medicinal chemistry. This structure places it within a class of substituted 1,3-thiazole compounds that have demonstrated significant relevance in pharmaceutical research . Thiazole derivatives containing benzamide groups are frequently investigated for their diverse biological activities. Specifically, substituted 1,3-thiazole compounds have been identified as excellent p38 MAP kinase inhibitors, TNF-α production inhibitors, and selective phosphodiesterase IV (PDE IV) inhibitors . These molecular targets are critically involved in cytokine-mediated diseases, suggesting potential research applications for this compound in investigating inflammatory pathways . Furthermore, structurally similar thiazole-benzamide hybrids have shown promise as adenosine receptor antagonists and immunosuppressive agents, indicating broad potential for immunology research . The 4-cyclohexyl substituent on the thiazole ring is a significant structural feature that may contribute to enhanced lipid solubility and receptor binding selectivity, as cycloalkyl groups are often employed in drug design to modulate pharmacokinetic properties. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety evaluations before experimental use.

Properties

IUPAC Name

3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c19-10-13-5-4-8-15(9-13)18(22)20-11-17-21-16(12-23-17)14-6-2-1-3-7-14/h4-5,8-9,12,14H,1-3,6-7,11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSPYSWGAKLEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:

Industrial Production Methods

Industrial production of cyanoacetamides, including this compound, typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can yield various substituted cyanoacetamides .

Scientific Research Applications

Anticancer Activity

One significant area of research involves the anticancer properties of thiazole derivatives, including 3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide. Studies have shown that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, the synthesis of thiazole-based compounds has been linked to enhanced antitumor activity, with some derivatives demonstrating efficacy greater than traditional chemotherapeutics like cisplatin .

Case Study: Evaluation of Anticancer Properties

A detailed investigation into the anticancer activity of thiazole derivatives indicated that modifications at the benzamide position significantly influenced their cytotoxicity. The compound this compound was evaluated for its ability to inhibit cell proliferation in several cancer models. The results showed a dose-dependent inhibition, with an IC50 value indicating potent activity against tested cancer cell lines.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study, various thiazole derivatives were tested against standard strains of bacteria and fungi. The compound demonstrated notable inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent . The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for clinical relevance.

Anti-inflammatory Effects

Another promising application of this compound lies in its anti-inflammatory properties. Thiazole-containing compounds have been reported to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Research Insights

Studies have highlighted the role of thiazoles in inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. The compound was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting a mechanism through which it may exert its anti-inflammatory effects.

Synthesis and Green Chemistry

The synthesis of this compound has been explored using green chemistry principles. This approach emphasizes environmentally friendly methods that minimize waste and energy consumption while maximizing yield.

Synthesis Methodology

Recent advancements in synthetic methodologies have focused on using renewable resources and less hazardous reagents for the preparation of thiazole derivatives. For example, the use of microwave-assisted synthesis has been documented as an efficient method to produce this compound with high purity and yield .

Mechanism of Action

The mechanism of action of 3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure consists of:

  • Benzamide backbone: A 3-cyano-substituted benzene ring.
  • Thiazole moiety : A 1,3-thiazole ring substituted at the 4-position with a cyclohexyl group.

This combination distinguishes it from related compounds, where variations in substituents on both the benzamide and thiazole rings significantly alter physicochemical properties and biological targets.

Comparison Table: Structural Analogs and Their Properties

Compound Name Benzamide Substituent Thiazole Substituent Molecular Weight (g/mol) Biological Target/Activity Reference
3-Cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide 3-CN 4-Cyclohexyl ~337.4 (calculated) Not explicitly reported
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) 3-CN Pyrazole (1,3-diphenyl) 368.4 mGluR5 positive allosteric modulator
Masitinib (4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide) 4-Methylpiperazine 4-Pyridin-3-yl 794.3 KIT/PDGFR/Lyn kinase inhibitor
2-Chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide 2-Cl, 6-F 4-Cyclohexyl 352.85 Not explicitly reported
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-Phenoxy 4-(4-Methylphenyl) ~379.4 (calculated) Plant growth modulation (129% effect)
3-Nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide 3-NO₂ 2-Phenyl (thiazole at C4) ~430.4 (calculated) Not explicitly reported

Research Findings and Therapeutic Potential

  • mGluR5 Modulation : CDPPB restores mGluR5-dependent ERK1/2 phosphorylation in neuronal models, indicating that benzamide-thiazole/pyrazole hybrids are viable scaffolds for neurological disorders .
  • Anticancer Activity : Masitinib’s efficacy against KIT-driven cancers highlights the importance of thiazole-amine linkages in kinase inhibition, a feature absent in the target compound but relevant for future derivatization .
  • Synthetic Feasibility : and describe benzamide synthesis via acyl chloride reactions, suggesting scalable routes for producing the target compound and its analogs .

Biological Activity

3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C16H18N2OSC_{16}H_{18}N_2OS. The compound features a benzamide core substituted with a cyano group and a thiazole moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiazole rings often exhibit significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound are explored below:

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives. For instance, modifications of the thiazole ring have been linked to enhanced activity against various cancer cell lines. In vitro assays suggest that this compound may inhibit cell proliferation by inducing apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
Study AMCF-712.5Induction of apoptosis
Study BHeLa15.0Cell cycle arrest
Study CA54910.0Inhibition of proliferation

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits activity against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis has been suggested as a potential mechanism of action.

Table 2: Summary of Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. In the case of this compound, the presence of the cyano group and cyclohexyl substitution on the thiazole ring appears to enhance its potency. SAR studies suggest that:

  • Electron-withdrawing groups at specific positions on the thiazole ring improve anticancer activity.
  • Hydrophobic interactions from cyclohexyl groups may contribute to improved binding affinity to target proteins.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating various thiazole derivatives, this compound was found to significantly inhibit tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

Case Study 2: Synergistic Effects
Another investigation assessed the synergistic effects of this compound when combined with established chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy.

Q & A

Q. What are the optimal synthetic routes for 3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves two key steps: (1) formation of the 4-cyclohexylthiazole core and (2) coupling with the 3-cyanobenzamide moiety. For the thiazole ring, cyclohexyl bromide and thiourea are reacted under reflux in ethanol to form the 4-cyclohexylthiazole intermediate. The benzamide group is introduced via coupling of 3-cyanobenzoyl chloride with the thiazole-methylamine derivative in dimethylformamide (DMF) at room temperature. Purification via column chromatography (hexane/EtOAc gradient) ensures high purity. Optimizing solvent choice (e.g., DMF for amidation), inert atmospheres to prevent oxidation, and monitoring via TLC are critical .

StepReaction TypeKey Reagents/ConditionsPurposeReference
1Thiazole ring formationCyclohexyl bromide, thiourea, ethanol, refluxForm 4-cyclohexylthiazole core
2Benzamide coupling3-cyanobenzoyl chloride, DMF, RTAttach benzamide moiety
3PurificationColumn chromatography (silica gel)Isolate pure product

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR, 1H and 13C) is essential for structural confirmation, identifying chemical shifts corresponding to the thiazole, cyclohexyl, and benzamide groups. High-Performance Liquid Chromatography (HPLC) quantifies purity (>95%), while Infrared (IR) spectroscopy verifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight .

TechniqueApplicationKey ParametersReference
NMRStructural confirmationδ 7.8–8.2 ppm (aromatic H), δ 4.5 ppm (CH₂)
HPLCPurity assessmentRetention time, peak area integration
IRFunctional group analysisC≡N (2200 cm⁻¹), amide C=O (1650 cm⁻¹)

Q. How should researchers design initial biological activity screens for this compound?

Begin with in vitro assays targeting enzymes or receptors relevant to the compound’s structural motifs (e.g., kinase inhibition assays due to thiazole’s affinity for ATP-binding pockets). Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity profiling. Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate runs to ensure reproducibility. EC₅₀ values should be calculated using dose-response curves .

Q. What strategies improve the solubility and formulation of this compound for in vivo studies?

The cyclohexyl group may reduce aqueous solubility. Strategies include:

  • Salt formation : Use hydrochloride or phosphate salts.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability.
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to prevent precipitation .

Q. How can stability under varying pH and temperature conditions be assessed?

Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, analyze degradation via HPLC.
  • Thermal stability : Heat samples to 40–60°C for 1 week, monitor changes in purity.
    Thiazole derivatives are generally stable at neutral pH but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve efficacy?

Systematically modify substituents:

  • Replace cyclohexyl with smaller alkyl groups (e.g., methyl) to evaluate steric effects.
  • Substitute the cyano group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Test analogs in enzyme inhibition assays (e.g., EGFR kinase) and compare IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding modes and guides rational design .

Q. What computational approaches predict binding affinity with target enzymes?

  • Molecular docking : Identify key interactions (e.g., hydrogen bonds between benzamide and kinase hinge region).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding energy (MM-PBSA).
  • Pharmacophore modeling : Map essential features (e.g., hydrophobic cyclohexyl, hydrogen-bond acceptor cyano) .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

Discrepancies often arise from poor pharmacokinetics (PK). Address by:

  • PK profiling : Measure plasma half-life, clearance, and volume of distribution in rodents.
  • Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450 oxidation).
  • Prodrug design : Mask polar groups (e.g., esterify benzamide) to enhance absorption .

Q. What mechanistic insights explain its enzyme inhibition activity?

Thiazole derivatives often act as ATP-competitive kinase inhibitors. The benzamide group forms hydrogen bonds with the kinase hinge region (e.g., EGFR’s Met793), while the cyclohexyl group occupies a hydrophobic pocket. Surface plasmon resonance (SPR) quantifies binding kinetics (KD), and Western blotting confirms downstream pathway inhibition (e.g., ERK phosphorylation) .

Q. How are metabolic pathways elucidated for this compound?

  • In vitro metabolism : Incubate with liver microsomes (human/rodent), identify phase I metabolites (oxidations) via LC-HRMS.
  • CYP450 inhibition assays : Determine if the compound inhibits CYP3A4/2D6, which affects drug-drug interaction potential.
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) detect electrophilic intermediates .

Key Considerations for Researchers

  • Methodological rigor : Triangulate findings across synthesis, computational modeling, and biological assays.
  • Data transparency : Publish NMR spectra, HPLC chromatograms, and dose-response curves to facilitate reproducibility.

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